molecular formula C10H16N5O11P3S B1514247 Datp-alpha-S, [35S]

Datp-alpha-S, [35S]

Cat. No.: B1514247
M. Wt: 511.25 g/mol
InChI Key: CCPIKNHZOWQALM-VMLHZSDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Datp-alpha-S, [35S], also known as Datp-alpha-S, [35S], is a useful research compound. Its molecular formula is C10H16N5O11P3S and its molecular weight is 511.25 g/mol. The purity is usually 95%.
The exact mass of the compound Datp-alpha-S, [35S] is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Deoxyadenine Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Datp-alpha-S, [35S] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Datp-alpha-S, [35S] including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N5O11P3S

Molecular Weight

511.25 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxy(35P)phosphinothioyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1/i29+4

InChI Key

CCPIKNHZOWQALM-VMLHZSDBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO[35P](=S)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O

Synonyms

alpha-thio-dATP
alpha-thiodeoxyadenosine triphosphate

Origin of Product

United States

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